
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and provides moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, a five-step process can be employed, which includes the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further transformations to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may serve as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2,7-Dimethyl-4-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrrolo-[3,4-b]indole
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of pyridine and indene structures, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(6-methylpyridin-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3 |
Clé InChI |
FUYYAFUIAAXGSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


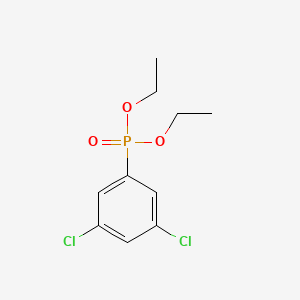

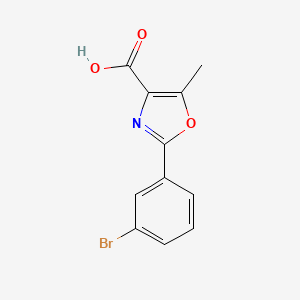
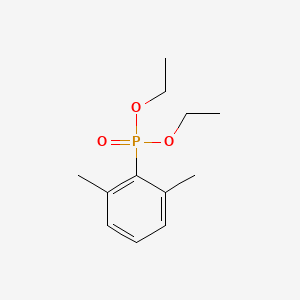
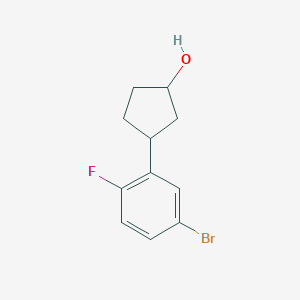

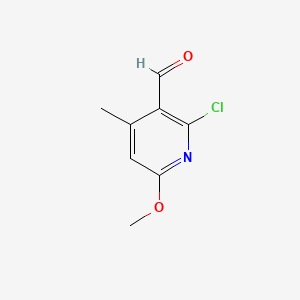

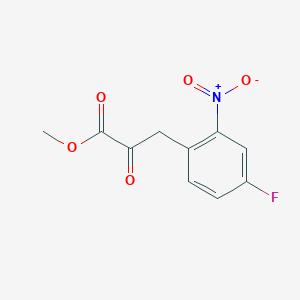


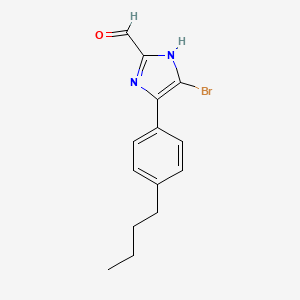
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)

